6-Chlorofructos-1-yl-glutathione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

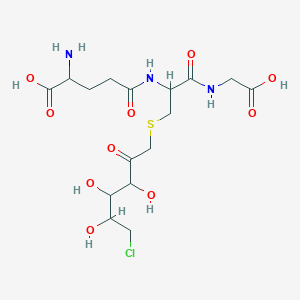

6-Chlorofructos-1-yl-glutathione, also known as this compound, is a useful research compound. Its molecular formula is C16H26ClN3O10S and its molecular weight is 487.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Ketoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

1. Detoxification Mechanism:

6-CFSG is involved in the detoxification of xenobiotics through glutathione conjugation. Studies have shown that it can form conjugates with various electrophilic compounds, facilitating their excretion from the body. For instance, research indicates that the dechlorination of 1,6-dichloro-1,6-dideoxyfructose (DCF) occurs via a glutathione-dependent pathway, leading to the formation of 6-CFSG as a significant metabolite in liver tissues .

2. Antioxidant Activity:

As a derivative of glutathione, 6-CFSG may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is prevalent, such as neurodegenerative diseases or chronic inflammation.

Pharmacological Applications

1. Potential Therapeutic Uses:

The unique properties of 6-CFSG suggest potential therapeutic applications in drug development. Its ability to interact with various biological targets could make it a candidate for treating diseases associated with oxidative stress or for enhancing the efficacy of certain drugs through improved bioavailability.

2. Drug Delivery Systems:

Due to its glycopeptide structure, 6-CFSG may serve as a carrier for drug delivery systems. The conjugation with specific drugs could enhance their solubility and stability, allowing for targeted delivery to specific tissues or cells.

Toxicological Studies

1. Evaluation of Toxicity:

Research into the toxicity of compounds related to 6-CFSG has been conducted to assess its safety profile. For example, studies on sucralose—an artificial sweetener that interacts with similar metabolic pathways—have provided insights into how chlorinated compounds may affect human health . Understanding these interactions is crucial for evaluating the safety of 6-CFSG in potential applications.

2. Environmental Impact:

The metabolism and excretion pathways of chlorinated compounds like 6-CFSG are also relevant in environmental toxicology. Investigating how such compounds are processed in biological systems can inform risk assessments related to environmental exposures.

Case Studies and Research Findings

Propriétés

Numéro CAS |

121108-88-1 |

|---|---|

Formule moléculaire |

C16H26ClN3O10S |

Poids moléculaire |

487.9 g/mol |

Nom IUPAC |

2-amino-5-[[1-(carboxymethylamino)-3-(6-chloro-3,4,5-trihydroxy-2-oxohexyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H26ClN3O10S/c17-3-9(21)13(26)14(27)10(22)6-31-5-8(15(28)19-4-12(24)25)20-11(23)2-1-7(18)16(29)30/h7-9,13-14,21,26-27H,1-6,18H2,(H,19,28)(H,20,23)(H,24,25)(H,29,30) |

Clé InChI |

USEFBASXBCMOIP-UHFFFAOYSA-N |

SMILES |

C(CC(=O)NC(CSCC(=O)C(C(C(CCl)O)O)O)C(=O)NCC(=O)O)C(C(=O)O)N |

SMILES canonique |

C(CC(=O)NC(CSCC(=O)C(C(C(CCl)O)O)O)C(=O)NCC(=O)O)C(C(=O)O)N |

Séquence |

XXG |

Synonymes |

6-chlorofructos-1-yl-glutathione 6-DFGSH |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.